molecular formula C15H14N2O2 B2856789 2-Ethoxy-6-(4-methoxyphenyl)pyridine-3-carbonitrile CAS No. 478064-67-4

2-Ethoxy-6-(4-methoxyphenyl)pyridine-3-carbonitrile

Cat. No.: B2856789
CAS No.: 478064-67-4
M. Wt: 254.289
InChI Key: XMSVWZYEHAPTNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-6-(4-methoxyphenyl)pyridine-3-carbonitrile is a pyridine derivative featuring an ethoxy group at position 2, a 4-methoxyphenyl substituent at position 6, and a nitrile group at position 2. The ethoxy and methoxy groups are electron-donating substituents, which likely influence its electronic properties, solubility, and reactivity. Applications of such compounds span photopolymerization, antimicrobial agents, and cytotoxic agents, depending on substituent patterns .

Properties

IUPAC Name

2-ethoxy-6-(4-methoxyphenyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-3-19-15-12(10-16)6-9-14(17-15)11-4-7-13(18-2)8-5-11/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSVWZYEHAPTNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=N1)C2=CC=C(C=C2)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-6-(4-methoxyphenyl)pyridine-3-carbonitrile typically involves the reaction of 2-ethoxypyridine-3-carbonitrile with 4-methoxyphenylboronic acid under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by a palladium catalyst, such as palladium(II) acetate, in the presence of a base like potassium carbonate. The reaction is carried out in an organic solvent, such as toluene, at elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the ethoxy and methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.

    Substitution: Reagents like nitric acid for nitration or halogens (chlorine, bromine) for halogenation.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-Ethoxy-6-(4-methoxyphenyl)pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Ethoxy-6-(4-methoxyphenyl)pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would depend on the specific bioactive derivative being studied.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The position of substituents significantly impacts properties. For example, the 4-methoxyphenyl group in 3ae () enhances planarity, contributing to higher melting points (273–275°C) compared to pyridine-3-carbonitrile derivatives .
  • Electron-Donating vs. Electron-Withdrawing Groups : The ethoxy and methoxy groups in the target compound are electron-donating, similar to the methylthio group in S4 (), which improves fluorescence and photoinitiating efficiency. In contrast, nitro groups (e.g., 3v , ) are electron-withdrawing, reducing solubility but increasing thermal stability .

Spectroscopic and Functional Properties

Table 2: Spectroscopic and Application Data
Compound Key Functional Groups IR Peaks (cm⁻¹) Applications/Activity
Target Compound C≡N, C-O (ethoxy, methoxy) ~2224 (C≡N), ~1250 (C-O) Inferred: Photopolymerization
4a () C≡N, C-O, OH 2224 (C≡N), 3236 (OH) Potential pharmaceutical use
S4 () C≡N, C-S (methylthio) 2220–2225 (C≡N) High-performance photoinitiator
34a () C≡N, Schiff base 2222 (C≡N) Antimicrobial (E. coli biofilm)

Key Findings :

  • C≡N Stretching : The nitrile group (~2220–2225 cm⁻¹ in IR) is a consistent feature across all compounds, enabling hydrogen bonding or dipole interactions .
  • Bioactivity: Amino-substituted analogs (e.g., 3ae, S4) exhibit cytotoxic or antimicrobial activity, whereas the target compound’s ethoxy group may reduce such bioactivity due to steric hindrance .
  • Photochemical Performance : Electron-donating groups (e.g., methoxy in the target, methylthio in S4 ) enhance extinction coefficients and fluorescence, making them suitable for photoinitiators in 3D printing .

Thermal and Solubility Behavior

  • Thermal Stability: Pyrano[3,2-c]pyridine derivatives (e.g., 3v, ) exhibit higher melting points (>290°C) due to fused-ring rigidity, whereas pyridine-3-carbonitriles (e.g., 4a, ) have lower melting points (~258°C) due to flexible substituents .
  • Solubility: Methoxy and ethoxy groups improve solubility in polar solvents (e.g., methanol, DMF), critical for applications in polymer chemistry .

Biological Activity

2-Ethoxy-6-(4-methoxyphenyl)pyridine-3-carbonitrile (CAS No. 478064-67-4) is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an ethoxy group and a methoxyphenyl moiety, which may influence its interaction with biological targets. The presence of the carbonitrile group further enhances its potential reactivity and biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Activity : Compounds with similar structures have shown promising results against various cancer cell lines.
  • Antimicrobial Properties : Some pyridine derivatives are known for their effectiveness against bacterial and fungal pathogens.
  • Anti-inflammatory Effects : Certain derivatives exhibit anti-inflammatory properties, which could be beneficial in treating chronic inflammatory conditions.

Anticancer Activity

Recent studies have demonstrated that pyridine derivatives can act as inhibitors of specific kinases involved in cancer progression. For instance, new pyridine-quinoline hybrids have shown low cytotoxicity against normal human cells while exhibiting potent anticancer effects against leukemia and solid tumors (HepG2, PC-3 cells) .

Case Study: In Vitro Evaluation

In vitro studies have reported the following findings regarding similar pyridine compounds:

  • Cell Lines Tested : NFS-60 (myeloid leukemia), HepG2 (liver), PC-3 (prostate), Caco-2 (colon).
  • Mechanism of Action : Induction of apoptosis through caspase activation was observed in HepG2 cells, indicating a potential mechanism for anticancer activity.
CompoundCell LineIC50 (µM)Apoptosis Induction
5bNFS-6015.0Yes
6eHepG210.5Yes
13aPC-312.0Yes

Antimicrobial Activity

Pyridine compounds have been extensively studied for their antimicrobial properties. The presence of functional groups such as methoxy and carbonitrile enhances their ability to interact with microbial targets.

Research Findings

A review highlighted that pyridine derivatives exhibit significant antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans. The structure-activity relationship suggests that modifications to the pyridine ring can enhance bioactivity .

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that it may interact with specific enzymes or receptors involved in cancer cell proliferation or microbial resistance.

Proposed Mechanisms

  • Enzyme Inhibition : Similar compounds have been shown to inhibit kinases such as PIM-1 and PIM-2, which are critical in cancer cell survival.
  • Receptor Modulation : Interaction with dopamine receptors has been suggested for related compounds, potentially affecting neurotransmitter signaling pathways .

Safety and Toxicity

Preliminary toxicity assessments indicate that while some derivatives exhibit low cytotoxicity towards normal cells, comprehensive safety evaluations are necessary to establish a therapeutic index for clinical applications.

Q & A

Q. What are the established synthetic methodologies for 2-Ethoxy-6-(4-methoxyphenyl)pyridine-3-carbonitrile, and how can reaction conditions be optimized?

The synthesis of pyridine-carbonitrile derivatives typically involves multi-step reactions, including cyclization and functional group substitution. A common approach is the condensation of substituted acetophenones with aldehydes in the presence of ammonium acetate and ethanol under reflux (10–20 hours) . Key parameters for optimization include:

  • Temperature : Reflux conditions (~78°C for ethanol) ensure sufficient energy for cyclization.
  • Catalyst : Ammonium acetate acts as both a catalyst and a nitrogen source for pyridine ring formation.
  • Purification : Crystallization from DMF/ethanol (1:2) improves yield and purity .
    Monitoring intermediates via thin-layer chromatography (TLC) and confirming final product structure with NMR and mass spectrometry is critical .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?

X-ray crystallography reveals monoclinic symmetry (space group P21/c) with unit cell parameters:

ParameterValue
a (Å)14.786
b (Å)14.634
c (Å)15.399
β (°)92.288
V (ų)3329.4
The lattice is stabilized by C–H···N hydrogen bonds (2.54–2.62 Å) and van der Waals interactions between aromatic rings . These interactions influence packing density and thermal stability, as shown in Figure 1b of .

Q. What spectroscopic techniques are essential for confirming the identity and purity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; cyano carbon at δ ~115 ppm) .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak ([M+H]⁺ expected at m/z 315.13) .
  • IR Spectroscopy : Stretching vibrations for C≡N (~2220 cm⁻¹) and C–O–C (~1250 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., methoxy vs. ethoxy groups) influence the reactivity of pyridine-carbonitrile derivatives in cross-coupling reactions?

Electron-donating groups (e.g., methoxy) increase electron density on the pyridine ring, enhancing nucleophilic aromatic substitution (NAS) at the 3-cyano position. Computational studies (DFT) suggest:

  • Hammett Constants : σₚ values for –OCH₃ (−0.27) and –OCH₂CH₃ (−0.25) correlate with reaction rates in Suzuki-Miyaura couplings .
  • Steric Effects : Ethoxy groups introduce minor steric hindrance compared to methoxy, affecting catalyst accessibility . Experimental validation via kinetic studies under inert atmospheres is recommended .

Q. What strategies resolve contradictions in reported biological activities of structurally similar pyridine-carbonitriles?

Discrepancies in antifungal or antiarrhythmic activity often arise from:

  • Assay Variability : Differences in microbial strains (e.g., Candida albicans vs. Aspergillus niger) .
  • Solubility : Poor aqueous solubility may lead to false negatives; use of DMSO carriers at ≤1% v/v is critical .
  • Metabolic Stability : Cytochrome P450 interactions can be probed via liver microsome assays . Standardized protocols (e.g., CLSI guidelines) and dose-response curves (IC₅₀ comparisons) mitigate variability .

Q. How can computational modeling predict the binding affinity of this compound to biological targets (e.g., kinase enzymes)?

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations using crystal structure data :

  • Target Selection : Kinases with hydrophobic active sites (e.g., EGFR tyrosine kinase) favor interactions with the methoxyphenyl moiety .
  • Scoring Functions : Binding free energy (ΔG) calculations highlight hydrogen bonds between the cyano group and Lys721 residues .
  • Validation : Compare docking results with experimental IC₅₀ values from enzyme inhibition assays .

Q. What synthetic byproducts are commonly observed, and how can they be characterized?

Byproducts from incomplete cyclization or oxidation include:

  • Intermediate Enamines : Detectable via TLC (Rf ~0.4 in ethyl acetate/hexane) and 1^1H NMR (δ 5.2–5.5 ppm for vinyl protons) .
  • N-Oxides : Formed under aerobic conditions; identified by MS ([M+16]⁺ peaks) and IR (N–O stretch at ~1280 cm⁻¹) .
    Strategies for minimization:
  • Inert Atmosphere : Use of argon or nitrogen during reflux .
  • Catalyst Optimization : Replace ammonium acetate with morpholine for faster cyclization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.